![molecular formula C25H21N3O B2406662 8-methoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866348-46-1](/img/structure/B2406662.png)

8-methoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

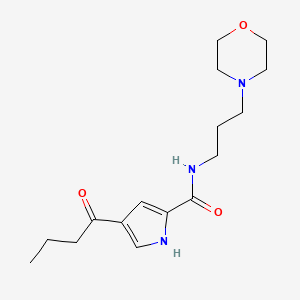

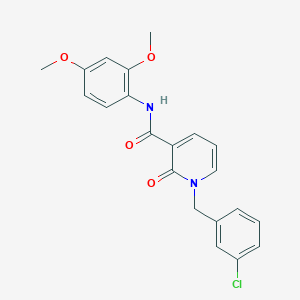

The compound “8-methoxy-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It has a molecular formula of C26H23N3O and an average mass of 393.480 Da .

Synthesis Analysis

The synthesis of quinoline derivatives, such as the one , often involves complex organic reactions. For instance, novel pyrazolo[3,4-b]-quinoline derivatives can be synthesized by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolo[4,3-c]quinoline core structure. This core is further substituted with methoxy, methylbenzyl, and phenyl groups .Scientific Research Applications

- Anticancer Potential : Researchers have explored the anticancer properties of 8-methoxyquinoline. It may inhibit cell proliferation and induce apoptosis in cancer cells .

- Kinase Inhibition : The compound has been investigated as a kinase inhibitor, potentially affecting cell signaling pathways .

- Benzylic Functionalization : The benzylic position in 8-methoxyquinoline can undergo various reactions, including halogenation and substitution. These transformations are valuable in synthetic chemistry .

- Fluorescent Properties : 8-methoxyquinoline exhibits fluorescence, making it useful in studies related to luminescence and photophysics. Researchers have explored its emission properties and applications in sensors and imaging .

Medicinal Chemistry and Drug Development

Organic Synthesis and Methodology

Photophysics and Luminescence

Biological Studies

Mechanism of Action

Target of Action

Similar compounds have been found to interact with key proteins of the pi3k/akt/mtor cell signaling pathway . This pathway is crucial for many cellular functions, including cell growth and survival.

Mode of Action

It’s suggested that the compound may exert its effects by inhibiting the expression of pi3k/akt/mtor signaling pathway-related proteins . This inhibition could lead to changes in the cell cycle and induce apoptosis .

Biochemical Pathways

The compound appears to affect the PI3K/AKT/mTOR signaling pathway . This pathway is involved in cell survival, growth, and proliferation. By inhibiting this pathway, the compound could potentially disrupt these processes, leading to cell cycle arrest and apoptosis .

Result of Action

The compound has been shown to inhibit the proliferation of certain cell types, block the cell cycle in the G2/M phase, decrease the cell mitochondrial membrane potential, and induce apoptosis . These effects suggest that the compound could have potential antitumor activity.

Action Environment

properties

IUPAC Name |

8-methoxy-5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O/c1-17-7-6-8-18(13-17)15-28-16-22-24(19-9-4-3-5-10-19)26-27-25(22)21-14-20(29-2)11-12-23(21)28/h3-14,16H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNIQOBGWGZPQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)OC)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B2406580.png)

![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2406581.png)

![Methyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2406586.png)

![2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile](/img/structure/B2406600.png)

![1-{2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2406601.png)